2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is an organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-nitroaniline and a triazole derivative.
Cyclization Reaction: The key step involves a cyclization reaction where the triazole and pyrimidine rings are fused together. This is often achieved through a condensation reaction under acidic or basic conditions.
Chemical Reactions Analysis
2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its antiviral and anticancer properties, it is being studied for its potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other triazolo-pyrimidine derivatives:
Similar Compounds: Compounds such as 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine and 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine share structural similarities.
Uniqueness: The presence of the 3-nitrophenyl group in this compound imparts unique biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C11H10N6O3 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-amino-7-(3-nitrophenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H10N6O3/c12-10-14-11-13-9(18)5-8(16(11)15-10)6-2-1-3-7(4-6)17(19)20/h1-4,8H,5H2,(H3,12,13,14,15,18) |
InChI Key |
IXPSFQQUYGIBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)N)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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